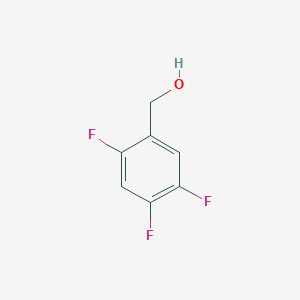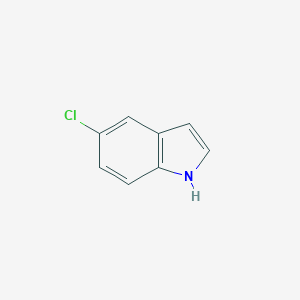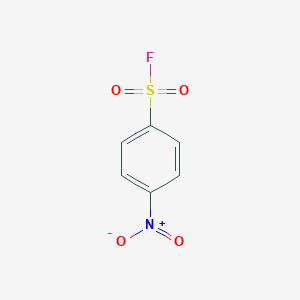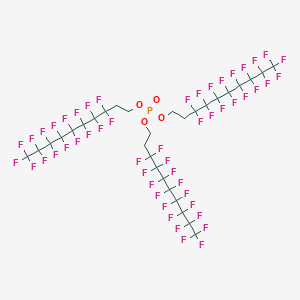
Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate, commonly referred to as Tris-PF, is a synthetic phospholipid that is widely used in the scientific community for a variety of applications. It is a colorless, odorless, and water-soluble compound that is stable over a wide range of pH and temperatures. Tris-PF has been used in a variety of research applications, including cell culture, drug delivery, and medical imaging.
Wissenschaftliche Forschungsanwendungen
High Voltage Stability and Safety in Lithium-Ion Batteries
Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate and similar phosphorus-containing molecules have been studied for their potential to improve high voltage stability and safety in lithium-ion batteries. These compounds, when used as electrolyte additives, showed enhancement in cycling performance and reduction in flammability of the electrolyte, contributing to the development of safer and more efficient batteries (Aspern et al., 2017).
Bioremediation of Environmental Pollutants
Certain phosphorus flame retardants, closely related to this compound, have been identified as emerging environmental pollutants. Research has identified bacterial strains capable of degrading these compounds, highlighting their potential use in bioremediation efforts to clean environments contaminated with such pollutants (Takahashi et al., 2010).
Metabolism and Toxicology Studies
Studies have been conducted to understand the metabolism and potential toxicology of phosphate flame retardants and plasticizers, which include compounds structurally similar to this compound. These studies are essential to determine the bioavailability and toxicity of such compounds in humans, contributing to safety assessments and regulatory decisions (Van den Eede et al., 2013).
Wirkmechanismus
Target of Action
As a surfactant, it is likely to interact with a variety of biological membranes and proteins .
Mode of Action
As a surfactant, it may alter the properties of biological membranes, potentially affecting their function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tris[2-(perfluorooctyl)ethyl] Phosphate is limited. As a surfactant, it is likely to be widely distributed in the body and may be metabolized and excreted through various routes .
Result of Action
As a surfactant, it may have a range of effects on cell membranes and protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tris[2-(perfluorooctyl)ethyl] Phosphate. Factors such as temperature, pH, and the presence of other substances can affect its behavior .
Eigenschaften
IUPAC Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H12F51O4P/c31-7(32,10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)25(67,68)28(73,74)75)1-4-83-86(82,84-5-2-8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(63,64)26(69,70)29(76,77)78)85-6-3-9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(65,66)27(71,72)30(79,80)81/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHZPPAFSQPGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OP(OCH2CH2C8F17)3, C30H12F51O4P |
Source


|
| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, 1,1',1''-phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599058 |
Source


|
| Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149790-22-7 |
Source


|
| Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
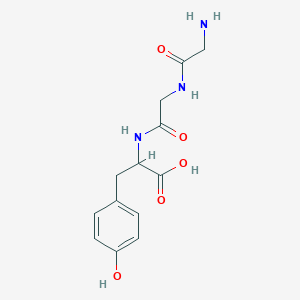

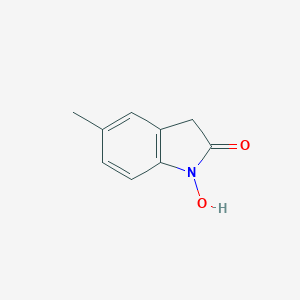
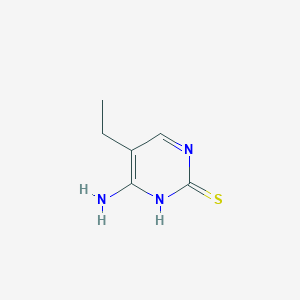

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
